Neuroprotective Potency: Phenazostatin B vs. Phenazostatin A in Glutamate Toxicity Assay
In a direct head-to-head comparison using the N18-RE-105 neuronal hybridoma cell line, Phenazostatin B exhibited marginally higher potency in protecting cells from glutamate-induced toxicity compared to its closest structural analog, Phenazostatin A [1]. Both compounds were isolated from the same Streptomyces sp. 833 fermentation broth and tested under identical conditions, eliminating inter-assay variability [1].
| Evidence Dimension | Inhibition of glutamate toxicity (EC₅₀) |
|---|---|
| Target Compound Data | 0.33 μM (equivalent to 0.33 μg/mL) |
| Comparator Or Baseline | Phenazostatin A: 0.34 μM (equivalent to 0.34 μg/mL) |
| Quantified Difference | 0.01 μM lower EC₅₀ (~3% more potent) |
| Conditions | N18-RE-105 neuronal hybridoma cells; glutamate-induced toxicity model |
Why This Matters
For researchers requiring the most potent diphenazine neuroprotectant in this structural class, Phenazostatin B provides a small but measurable potency advantage over Phenazostatin A.
- [1] Kim, W. G.; Ryoo, I. J.; Yun, B. S.; Shin-ya, K.; Seto, H.; Yoo, I. D. New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp. J. Antibiot. 1997, 50 (9), 715-721. View Source
